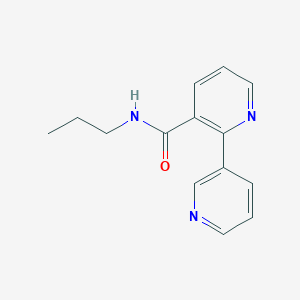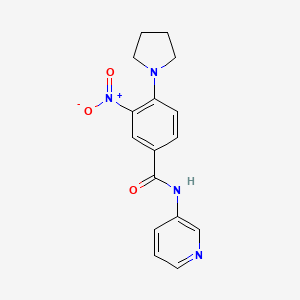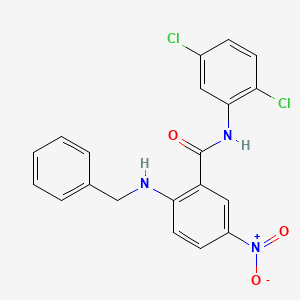
N-propyl-2,3'-bipyridine-3-carboxamide
Übersicht
Beschreibung
N-propyl-2,3'-bipyridine-3-carboxamide, also known as PBT-1, is a synthetic compound that has been studied for its potential therapeutic applications in various medical conditions. PBT-1 is a member of a class of compounds called metal protein attenuating compounds (MPACs), which are designed to bind to metal ions and prevent them from interacting with proteins in the body. In
Wirkmechanismus
The mechanism of action of N-propyl-2,3'-bipyridine-3-carboxamide is believed to be related to its ability to bind to metal ions, such as copper and zinc, and prevent them from interacting with proteins in the body. These metal ions are known to play a role in the formation of amyloid-beta plaques in Alzheimer's disease and in the oxidative stress that contributes to the degeneration of dopaminergic neurons in Parkinson's disease. By binding to these metal ions, this compound may be able to prevent or slow down the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of disease. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid-beta plaques in the brain, as well as improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In prion diseases, this compound has been shown to inhibit the conversion of normal prion proteins into the disease-causing form.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-propyl-2,3'-bipyridine-3-carboxamide in lab experiments is its specificity for metal ions, which allows researchers to study the role of these ions in disease processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for diseases of the central nervous system. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which may limit its clinical usefulness.
Zukünftige Richtungen
There are several future directions for research on N-propyl-2,3'-bipyridine-3-carboxamide. One area of interest is the development of more potent and selective MPACs for therapeutic use. Another area of interest is the study of this compound in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes. Finally, the development of imaging agents that can detect metal ions in the brain may help to better understand the role of these ions in disease processes and aid in the development of new treatments.
Wissenschaftliche Forschungsanwendungen
N-propyl-2,3'-bipyridine-3-carboxamide has been studied for its potential therapeutic applications in several medical conditions, including Alzheimer's disease, Parkinson's disease, and prion diseases. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In prion diseases, this compound has been shown to inhibit the conversion of normal prion proteins into the disease-causing form.
Eigenschaften
IUPAC Name |
N-propyl-2-pyridin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-7-17-14(18)12-6-4-9-16-13(12)11-5-3-8-15-10-11/h3-6,8-10H,2,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPOJXITFHXAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=CC=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4081903.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-iodobenzamide hydrochloride](/img/structure/B4081904.png)

![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4081913.png)

![2,4-dichloro-N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4081926.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4081927.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4081933.png)
![8-(3-hydroxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4081936.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4081945.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-chlorobenzamide](/img/structure/B4081964.png)
![1-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4081968.png)

![N-[1-(4-ethyl-5-{[2-(mesitylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4081991.png)